molecular formula C10H16P2 B13769265 1,2-Bis(dimethylphosphino)benzene CAS No. 7237-07-2

1,2-Bis(dimethylphosphino)benzene

Cat. No.: B13769265
CAS No.: 7237-07-2
M. Wt: 198.18 g/mol
InChI Key: QRRVMWPNMMLSGD-UHFFFAOYSA-N
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Description

1,2-Bis(dimethylphosphino)benzene is an organophosphorus compound with the chemical formula C8H14P2. It is a bidentate ligand, meaning it can form two bonds with a metal center, making it useful in coordination chemistry. This compound is known for its ability to stabilize metal complexes and is widely used in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(dimethylphosphino)benzene can be synthesized through several methods. One common method involves the reaction of 1,2-dibromobenzene with lithium dimethylphosphide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction conditions often include low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(dimethylphosphino)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis(dimethylphosphino)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(dimethylphosphino)benzene involves its ability to coordinate with metal centers. The phosphine groups donate electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The compound can form stable chelate complexes, which are crucial in many catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(dimethylphosphino)benzene is unique due to its specific electronic and steric properties, which make it highly effective in stabilizing metal complexes. Its smaller methyl groups compared to phenyl groups in similar compounds allow for different coordination geometries and reactivity patterns .

Properties

CAS No.

7237-07-2

Molecular Formula

C10H16P2

Molecular Weight

198.18 g/mol

IUPAC Name

(2-dimethylphosphanylphenyl)-dimethylphosphane

InChI

InChI=1S/C10H16P2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3

InChI Key

QRRVMWPNMMLSGD-UHFFFAOYSA-N

Canonical SMILES

CP(C)C1=CC=CC=C1P(C)C

Origin of Product

United States

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